![molecular formula C8H12O2 B11946065 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 33984-81-5](/img/structure/B11946065.png)
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a unique bicyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.184 g/mol . This compound is characterized by its three-ring structure, which includes an oxirane ring fused to a cyclopropane ring. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For example, in photochemical reactions, the compound can form intermediate ketenes, which then undergo further reactions to produce different products . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
3-Oxabicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but lacks the three methyl groups present in this compound.
4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one: This compound contains a nitrogen atom in place of the oxygen atom in this compound, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
33984-81-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)8(3)4-5(8)6(9)10-7/h5H,4H2,1-3H3 |
Clave InChI |
AQSFHZUKVHTJIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC2C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


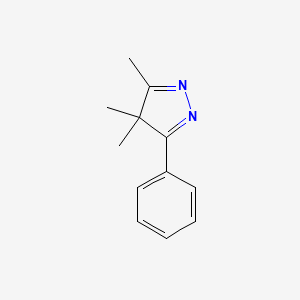
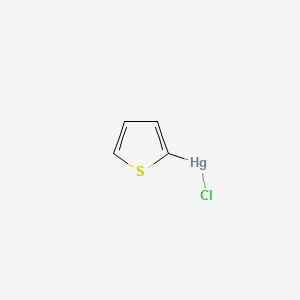
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
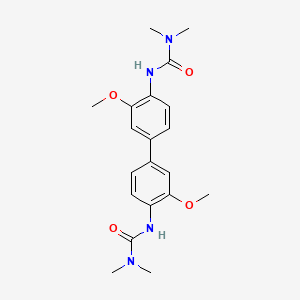

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
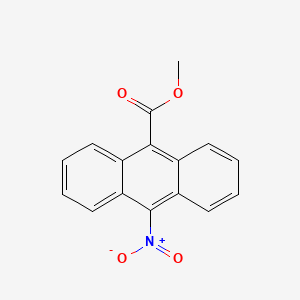
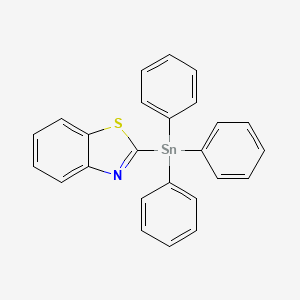

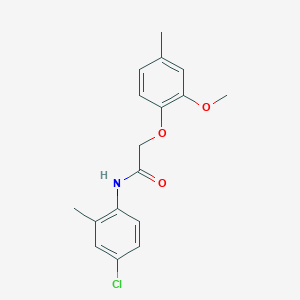
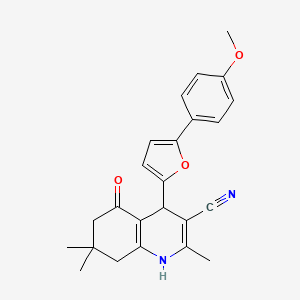
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
